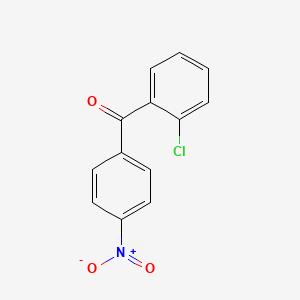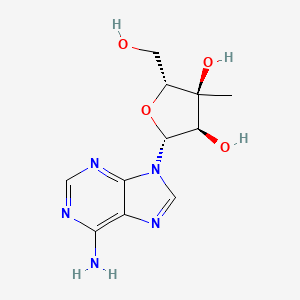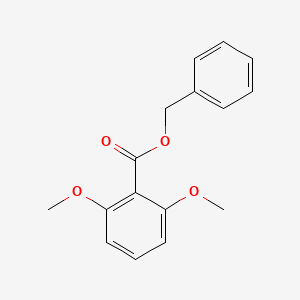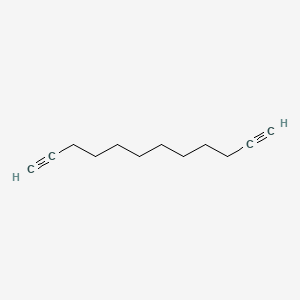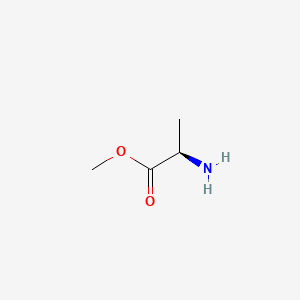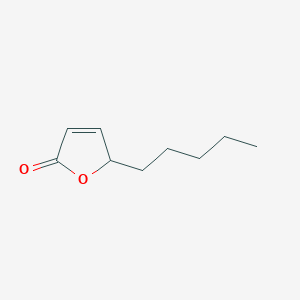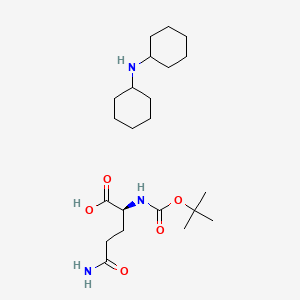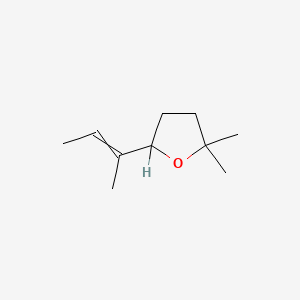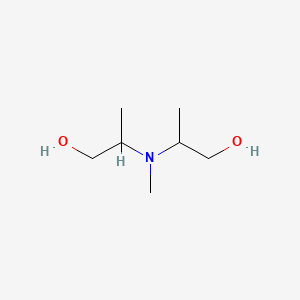
Docosamethyldecasiloxane
Übersicht
Beschreibung
Docosamethyldecasiloxane is a chemical compound with the molecular formula C22H66O9Si10 . It has an average mass of 755.609 Da and a monoisotopic mass of 754.239929 Da .
Molecular Structure Analysis
The Docosamethyldecasiloxane molecule contains a total of 106 bonds, including 40 non-H bond(s) and 18 rotatable bond(s) . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the Docosamethyldecasiloxane molecule .
Physical And Chemical Properties Analysis
Docosamethyldecasiloxane has a density of 0.9±0.1 g/cm3, a boiling point of 480.1±28.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It has an enthalpy of vaporization of 71.6±3.0 kJ/mol and a flash point of 235.0±24.4 °C . The index of refraction is 1.427, and it has a molar refractivity of 206.9±0.3 cm3 . It has 9 H bond acceptors, 0 H bond donors, and 18 freely rotating bonds .
Wissenschaftliche Forschungsanwendungen
Application in Thermal Energy Storage
Docosahexaenoic acid (DHA) has been researched for its potential in thermal energy storage. A study focused on the preparation and characterization of microencapsulated docosane, which included DHA, as a phase change material for thermal energy storage. This material was found to have good potential for applications such as solar space heating due to its thermal properties and stability (Alkan, Sari, Karaipekli, & Uzun, 2009).
Role in Brain Function and Disease
DHA, a major ω-3 fatty acid enriched in the brain, synapses, and retina, has been associated with neuronal function, cancer, and inflammation. Research has shown that deficiencies in DHA are linked to issues in these areas. For instance, studies have demonstrated that DHA is essential for normal brain development and function. It has been implicated in the enhancement of memory-related functions and may provide protection against learning impairments in Alzheimer's disease models (Hashimoto et al., 2002).
Involvement in Inflammation and Resolution
DHA is known to generate docosanoids in response to stress or damage, which play significant roles in regulating inflammatory responses. These docosanoids are involved in reducing leukocyte infiltration and blocking cytokine production in glial cells, highlighting their importance in inflammation and resolution processes (Ariel et al., 2005).
Effects on Metabolism and Synthesis in Human Cells
Research has also been conducted on the synthesis of DHA in human skin fibroblasts. It was found that DHA formation in human cells occurs through a pathway involving 24-carbon n-3 fatty acid intermediates and retroconversion, a process significantly affected in cells with peroxisomal biogenesis disorders (Moore et al., 1995).
Impact on Vascular Smooth Muscle Cells
DHA has been studied for its effects on large-conductance Ca2+-activated K+ channels and voltage-dependent K+ channels in rat coronary artery smooth muscle cells. It was found to activate BKCa channels and block KV channels, indicating its potential role in vascular smooth muscle cell function and vasorelaxation (Lai et al., 2009).
Safety and Hazards
According to the safety data sheet, Docosamethyldecasiloxane is harmful if swallowed, in contact with skin, or if inhaled . It is advised to use personal protective equipment as required and to wash hands thoroughly after handling . In case of ingestion, skin contact, or inhalation, medical advice should be sought .
Wirkmechanismus
Target of Action
Mode of Action
The mode of action of Docosamethyldecasiloxane is currently unknown due to the lack of scientific studies on this specific compound. Organosilicon compounds can have diverse interactions with biological systems, but the exact mechanisms depend on their chemical structure and properties .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Docosamethyldecasiloxane are not well-studied. Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined. As a general rule, the pharmacokinetic properties of a compound can significantly affect its biological activity and toxicity .
Eigenschaften
IUPAC Name |
[dimethyl(trimethylsilyloxy)silyl]oxy-[[[[[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H66O9Si10/c1-32(2,3)23-34(7,8)25-36(11,12)27-38(15,16)29-40(19,20)31-41(21,22)30-39(17,18)28-37(13,14)26-35(9,10)24-33(4,5)6/h1-22H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOVCDPFYDQAMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H66O9Si10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060307 | |
| Record name | Decasiloxane, docosamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
755.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Docosamethyldecasiloxane | |
CAS RN |
556-70-7 | |
| Record name | Docosamethyldecasiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=556-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decasiloxane, docosamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decasiloxane, docosamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



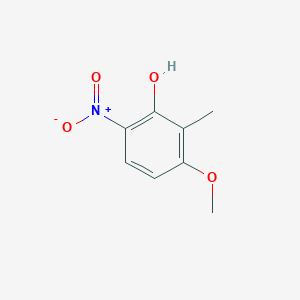
![N-[(benzyloxy)carbonyl]glycylglycylnorvaline](/img/structure/B1607158.png)
